Home > Products > Screening Compounds P3543 > Hexamethonium tartrate
Hexamethonium tartrate - 2079-78-9

Hexamethonium tartrate

Catalog Number: EVT-455098
CAS Number: 2079-78-9
Molecular Formula: C20H40N2O12
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexamethonium tartrate is a bis-quaternary ammonium compound classified as a ganglion blocker. [, ] This classification stems from its ability to competitively inhibit the action of acetylcholine at nicotinic acetylcholine receptors located in autonomic ganglia. [, ] This inhibition effectively blocks synaptic transmission at these sites. [, , ] Notably, hexamethonium tartrate demonstrates greater potency as a ganglion blocker compared to its bromide counterpart. []

Future Directions
  • Developing More Selective Ganglion Blockers: While hexamethonium tartrate exhibits some selectivity for neuronal nAChRs, further research could focus on designing and synthesizing novel ganglion blockers with enhanced selectivity profiles. [] This would minimize potential side effects associated with broader autonomic blockade.
  • Exploring Potential Therapeutic Applications: Although hexamethonium tartrate is not currently employed clinically due to its side effect profile, its mechanism of action suggests potential therapeutic applications in conditions characterized by autonomic dysfunction. [] Further research could investigate the potential benefits and risks of using hexamethonium tartrate or its derivatives in specific patient populations.
  • Investigating the Impact of Long-Term Hexamethonium Tartrate Exposure: The long-term consequences of exposure to hexamethonium tartrate, particularly at the cellular and molecular levels, remain largely unknown. [] Future research could address these knowledge gaps to better understand the potential risks and benefits of using this compound in scientific research.

Pentolinium Tartrate

    Compound Description: Pentolinium tartrate is a ganglion-blocking agent that acts on both the sympathetic and parasympathetic ganglia, leading to a range of effects such as hypotension, intestinal ileus, gastric hyposecretion, and capillary paralysis. It shares structural and mechanistic similarities with hexamethonium bromide, but is about fifteen times more potent and has a longer duration of action [].

    Relevance: Like hexamethonium tartrate, pentolinium tartrate is a ganglion-blocking agent. They are both quaternary ammonium compounds, but pentolinium tartrate incorporates its two terminal quaternary nitrogen atoms into a pyrrolidine ring, while hexamethonium does not []. Both compounds are structurally related as linear bis-quaternary ammonium salts and were used to lower blood pressure for patients with hypertension [, ].

Hexamethonium Bromide

    Compound Description: Hexamethonium bromide is a ganglion-blocking agent with a shorter duration of action than pentolinium tartrate. It was used historically for the treatment of hypertension but its use declined due to the availability of more favorable alternatives, such as pentolinium tartrate [].

    Relevance: Hexamethonium bromide is structurally very similar to hexamethonium tartrate. The only difference is the counterion; hexamethonium bromide contains a bromide ion, while hexamethonium tartrate contains a tartrate ion. Both compounds are structurally related as linear bis-quaternary ammonium salts and are ganglion-blocking agents [].

Tetraethylammonium Chloride

    Compound Description: Tetraethylammonium chloride is a quaternary ammonium compound and a ganglion-blocking agent, known to block synaptic transmission in cardiac sympathetic adrenergic pathways []. It has also been investigated for its potential to antagonize the effects of tubocurarine, although it was found to be ineffective in this regard [].

    Relevance: Tetraethylammonium chloride is grouped into the same chemical category as hexamethonium tartrate: quaternary ammonium compounds [, ]. They are both ganglion-blocking agents [].

Mecamylamine

    Compound Description: Mecamylamine is a nicotinic acetylcholine receptor antagonist. It effectively blocks nicotine's effects on the central nervous system, evidenced by its ability to abolish nicotine-induced tremors and its impact on heart rate in both infant and adult mice []. Mecamylamine also reduces brain nicotine levels in adult mice, suggesting a role in influencing nicotine's distribution and kinetics within the body [].

    Relevance: Mecamylamine and hexamethonium tartrate are both ganglion-blocking agents []. While mecamylamine acts specifically on nicotinic receptors, hexamethonium tartrate blocks the transmission within ganglia more broadly.

Source and Classification

Hexamethonium tartrate is derived from hexamethonium, which is classified as a small molecule and a prototypical ganglionic blocker. It is primarily used in research settings and has historical significance in the treatment of hypertension. Hexamethonium itself is poorly absorbed from the gastrointestinal tract and does not penetrate the blood-brain barrier, limiting its therapeutic applications compared to more modern alternatives .

Synthesis Analysis

The synthesis of hexamethonium tartrate typically involves the reaction of hexamethonium with tartaric acid. The process can be summarized as follows:

  1. Starting Materials: Hexamethonium (N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium) and tartaric acid are used.
  2. Reaction Conditions: The reaction usually requires controlled temperature and pH conditions to ensure proper salt formation.
  3. Purification: The resulting hexamethonium tartrate is purified through crystallization or recrystallization methods to achieve the desired purity and yield.

Technical parameters such as temperature control (often around room temperature) and solvent choice (commonly water or ethanol) are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Hexamethonium tartrate has a complex molecular structure characterized by its two quaternary ammonium groups. The molecular formula is C12H30N2C_{12}H_{30}N_2 with a molecular weight of approximately 202.38 g/mol. The structure includes:

  • Functional Groups: Two quaternary ammonium groups contribute to its positive charge.
  • Stereochemistry: The presence of tartaric acid introduces chirality into the compound, resulting in potential stereoisomers.

The structural representation can be visualized using various chemical drawing software, which highlights the spatial arrangement of atoms and functional groups .

Chemical Reactions Analysis

Hexamethonium tartrate participates in several types of chemical reactions:

  1. Substitution Reactions: These are common due to the presence of reactive quaternary ammonium centers.
  2. Oxidation-Reduction Reactions: While less frequent due to the stability of the compound's structure, certain conditions can facilitate these reactions.
  3. Complexation: Hexamethonium may form complexes with other ions or molecules, influencing its pharmacological properties.

The stability of hexamethonium tartrate under various conditions makes it suitable for use in laboratory settings without significant degradation .

Mechanism of Action

Hexamethonium acts primarily as a competitive antagonist at nicotinic acetylcholine receptors located in autonomic ganglia. Its mechanism can be broken down into several key points:

  • Receptor Binding: Hexamethonium binds to nicotinic receptors, preventing acetylcholine from eliciting a response.
  • Physiological Effects: By blocking these receptors, hexamethonium effectively inhibits ganglionic transmission, leading to decreased sympathetic outflow and vasodilation.
  • Research Applications: Its ability to selectively block autonomic ganglia makes it a valuable tool in pharmacological studies examining neurotransmission .
Physical and Chemical Properties Analysis

The physical and chemical properties of hexamethonium tartrate include:

  • State: Solid at room temperature.
  • Melting Point: Approximately 290-291 °C.
  • Solubility: Poorly soluble in water (2.24e-05 mg/mL), which affects its bioavailability.
  • Charge: Physiologically charged (+2), influencing its interaction with biological membranes.

These properties are crucial for understanding how hexamethonium behaves in biological systems and its potential therapeutic applications .

Applications

Hexamethonium tartrate has several applications:

Despite its limited clinical use today, hexamethonium remains an important compound in experimental pharmacology due to its unique properties and mechanism of action .

Historical Context and Evolution of Pharmacological Applications

Emergence as a Ganglionic Blocker in Autonomic Neuroscience Research

Hexamethonium tartrate, a bis-quaternary ammonium compound, emerged in the mid-20th century as the prototypical ganglionic blocker. Its mechanism involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia. Unlike curare derivatives (which target neuromuscular junctions), hexamethonium selectively inhibits neurotransmission in sympathetic and parasympathetic ganglia by obstructing ion channel pores in neuronal nAChRs rather than competing with acetylcholine at ligand-binding sites [2] [3]. This specificity made it a transformative tool for dissecting autonomic pathways.

  • Physiological Impact: By blocking postganglionic neuronal activation, hexamethonium induced dual sympatholytic and parasympatholytic effects. Key physiological outcomes included:
  • Reduced sympathetic tone → Vasodilation and hypotension
  • Parasympathetic inhibition → Antisecretory and antimotility effectsThis dual blockade provided foundational insights into autonomic homeostasis [2] [3].

  • Early Therapeutic Adoption: In the 1950s, hexamethonium was repurposed for severe hypertension when treatment options were scarce. Surgical sympathectomy was the sole alternative, carrying high morbidity. Oral or subcutaneous hexamethonium demonstrated efficacy in lowering blood pressure by disrupting sympathetic vasoconstrictor pathways. However, its gastrointestinal absorption was erratic (≤10% bioavailability), and effects were posture-dependent due to impaired venous return [3] [5].

Table 1: Key Physiological Effects of Ganglionic Blockade by Hexamethonium

Autonomic SystemTarget OrgansPrimary EffectResearch Application
SympatheticArteriolesVasodilationHypertension pathophysiology studies
ParasympatheticGastrointestinalReduced motilityEnteric nervous system mapping
SympatheticHeartReduced contractility*Cardiac reflex analysis
ParasympatheticSalivary glandsXerostomia (dry mouth)Secretion regulation studies

Note: Indirect effect via reduced venous return; not direct cardiotoxicity [2] [3].

Transition from Therapeutic Agent to Research Tool: Key Milestones

Hexamethonium’s decline in clinical use was driven by two factors: the advent of safer antihypertensives and its pharmacodynamic non-selectivity.

  • Therapeutic Limitations:
  • Non-specific Autonomic Blockade: Concurrent inhibition of sympathetic and parasympathetic systems caused intolerable side effects (e.g., orthostatic hypotension, ileus, urinary retention). This contrasted sharply with later agents like β-blockers or ACE inhibitors, which targeted discrete pathways [1] [5].
  • Pharmacokinetic Flaws: Poor oral absorption and short duration necessitated frequent dosing. Renal excretion (30% unchanged) led to accumulation in renal impairment [5].

  • Rise of Superior Alternatives: By the late 1950s, drugs like pentolinium (a longer-acting ganglionic blocker) and reserpine (a Rauwolfia alkaloid) displaced hexamethonium. Combination therapies (e.g., hexamethonium + Rauwolfia) briefly improved efficacy but still posed safety risks [6] [8].

  • Research Tool Validation:

  • Neuropharmacology: Hexamethonium became essential for isolating ganglionic contributions in experimental models. For example, it clarified nicotine’s dual peripheral vs. central effects by confirming absence of blood-brain barrier penetration [1] [7].
  • Receptor Subtype Characterization: Studies using hexamethonium differentiated neuronal (α3β4) from muscle-type nAChRs and revealed allosteric modulation sites [1].

Table 2: Milestones in Hexamethonium’s Transition to Research

YearEventSignificance
1948Introduction as antihypertensiveFirst medical use; validated ganglionic blockade concept
1955Combination therapy with Rauwolfia alkaloidsHighlighted additive efficacy but severe side effects
1970sReplacement by selective sympatholyticsClinical obsolescence due to safety concerns
2001Fatal adverse event in asthma research studyReinforced research-use-only status
PresentStandard tool for autonomic neuroscienceControls for ganglionic involvement in vitro/vivo

Ethical Implications of Historical Clinical Use and Discontinuation

Hexamethonium’s clinical discontinuation underscores ethical challenges in drug development and human research.

  • Inadequate Risk-Benefit Balance in Therapy:
  • Hypertension management in the 1950s prioritized blood pressure reduction over quality of life. Patients endured severe autonomic side effects (e.g., syncope, constipation) as "necessary evils." This contrasts with modern principles of benefit maximization and harm minimization [5] [8].
  • The lack of formal regulatory frameworks (pre-1962 Kefauver Amendments) allowed prolonged use despite known risks [5].

  • Research Ethics Violations:

  • The 2001 Johns Hopkins Incident: A healthy volunteer died after inhaling hexamethonium during an asthma study. Key ethical failures included:
  • Unapproved Route: Inhalation was untested, bypassing FDA oversight.
  • Insufficient Toxicity Screening: Preclinical data on pulmonary effects were lacking.
  • Informed Consent Gaps: Risks of using an unapproved drug via a novel route were inadequately disclosed [2] [5].
  • This tragedy prompted NIH-mandated retraining in human subject protection and reinforced hexamethonium’s status as a laboratory-only reagent [5].

  • Legacy for Modern Research Ethics:

  • Hexamethonium exemplifies the "never event" paradigm in non-therapeutic research. Its use is now restricted to:
  • In vitro systems (e.g., isolated ganglia)
  • Animal models with rigorous oversight
  • Contemporary guidelines (e.g., Belmont Report principles) explicitly address off-label compound use, emphasizing risk transparency and institutional review [5].

Properties

CAS Number

2079-78-9

Product Name

Hexamethonium tartrate

IUPAC Name

(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium

Molecular Formula

C20H40N2O12

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1

InChI Key

FBKYPSXTNBQAJW-WBPXWQEISA-L

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.